N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S2/c1-13-3-5-17(6-4-13)29(26,27)24(2)18-7-8-28-19(18)20(25)23-12-14-9-15(21)11-16(22)10-14/h3-11H,12H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWENWFRFEFHTHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thiophene-2-carboxamide
-
Substituents :
- 3,5-Difluorobenzyl group
- Methyl[(4-methylphenyl)sulfonyl]amino moiety
This unique combination of elements contributes to its biological properties, particularly its interaction with various biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular processes.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that are critical for cell survival and proliferation.
Efficacy in Biological Assays
The biological activity of N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide has been evaluated in various assays:
Case Studies
-
Anti-Cancer Activity :
- In vitro studies demonstrated that this compound significantly reduces the viability of several cancer cell lines, including glioma and breast cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.
-
Neuroprotective Effects :
- A study highlighted its potential neuroprotective properties in models of neurodegeneration, suggesting that it may mitigate oxidative stress and inflammation in neuronal cells.
-
Inflammation Modulation :
- Research has indicated that the compound can reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Metabolism : Metabolized primarily in the liver with potential formation of active metabolites.
- Excretion : Primarily excreted via renal pathways.
Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully understand its long-term effects.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that the incorporation of fluorine atoms can enhance the biological activity of aromatic compounds, potentially improving their efficacy against cancer cells. The compound's structure suggests it may interact with specific molecular targets involved in cancer cell proliferation and survival.
Case Study: Inhibition of Protein Kinases
A study highlighted the role of similar compounds in modulating protein kinase activity, which is crucial in cancer signaling pathways. These compounds demonstrated promising results in inhibiting tumor growth in vitro and in vivo models, suggesting a potential pathway for therapeutic development against various cancers .
Neuropharmacology
Neuroprotective Effects
The compound's structural features indicate potential neuroprotective effects, particularly through its interactions with neurotransmitter systems. Research into related compounds has shown that they can modulate NMDA receptors and other glutamate pathways, which are critical in neurodegenerative diseases.
Case Study: Modulation of Neurotransmitter Activity
In a study exploring the neuroprotective properties of related thiophene derivatives, it was found that these compounds could reduce excitotoxicity associated with neurodegenerative disorders like Alzheimer's disease. The modulation of NMDA receptor activity was a key mechanism through which these compounds exerted their protective effects .
Anti-inflammatory Applications
Mechanisms of Action
This compound may also play a role in anti-inflammatory pathways. Compounds with similar structures have been investigated for their ability to inhibit pro-inflammatory cytokines and other mediators involved in chronic inflammation.
Case Study: Inhibition of Cytokine Production
Research demonstrated that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in cellular models of inflammation. This suggests that this compound might be developed as a therapeutic agent for inflammatory diseases .
Data Tables
Preparation Methods
Synthesis of the Thiophene-2-Carboxylic Acid Intermediate
The thiophene core is typically synthesized via the Gewald reaction , a well-established method for preparing 2-aminothiophene derivatives. For this compound, the reaction involves:
- Reactants :
- A ketone derivative (e.g., 4-methylacetophenone) to direct regioselectivity.
- Cyanoacetamide as the nitrile source.
- Elemental sulfur as the cyclizing agent.
- Conditions :
The product, 3-amino-5-(4-methylphenyl)thiophene-2-carboxylic acid, is isolated via acid precipitation and purified by recrystallization. Yield ranges from 65% to 75% under optimized conditions.
Sulfonylation and Methylation of the Amino Group
The 3-amino group undergoes sulfonylation to introduce the [(4-methylphenyl)sulfonyl] moiety:
- Reagents :
- 4-Methylbenzenesulfonyl chloride (1.2 equivalents).
- Base: Triethylamine (2.0 equivalents) to neutralize HCl.
- Conditions :
Subsequent N-methylation is achieved using methyl iodide (1.5 equivalents) in the presence of potassium carbonate (2.0 equivalents) in acetonitrile at 50°C for 12 hours. This step attains 80–85% yield after purification.
Carboxamide Formation with 3,5-Difluorobenzylamine
The carboxylic acid is converted to the carboxamide via coupling with 3,5-difluorobenzylamine:
- Coupling Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).
- Alternative: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for improved efficiency.
- Conditions :
Final Purification and Characterization
The crude product is purified via:
- Column Chromatography : Using gradients of ethyl acetate in hexane.
- Recrystallization : From ethanol/water mixtures.
Analytical Validation : - NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 7.75–7.65 (m, 4H, aromatic), 6.85–6.70 (m, 2H, difluorophenyl)).
- HPLC : Purity >98% (C18 column, acetonitrile/water mobile phase).
Comparative Analysis of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Thiophene Core Formation | Gewald reaction (ethanol, morpholine) | 65–75 | Competing polymerization of nitrile |
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, Et₃N, DCM | 80–85 | Over-sulfonylation |
| Methylation | CH₃I, K₂CO₃, CH₃CN | 80–85 | N-demethylation byproducts |
| Amide Coupling | EDCI/HOBt, 3,5-difluorobenzylamine, DMF | 70–78 | Epimerization at carboxamide |
Optimization Strategies
- Solvent Selection : Replacing DMF with THF in the Gewald reaction reduces side product formation.
- Catalytic Additives : Adding molecular sieves during sulfonylation improves reagent efficiency.
- Temperature Control : Maintaining 0°C during sulfonyl chloride addition minimizes di-sulfonylation.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance reproducibility in the sulfonylation step. Automated pH adjustment during aqueous workups reduces manual handling. Patent WO2005095386A1 highlights spray-drying as an effective method for final product isolation.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide, and how can purity be ensured?
Methodological Answer : The synthesis typically involves coupling 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid with 3,5-difluorobenzylamine using carbodiimide-based coupling agents (e.g., DCC or EDC) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) . To ensure purity:
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time (1–3 hours).
- Purify the crude product using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .
- Confirm purity via HPLC (>95%) and characterize using H/C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer :
- H/C NMR : Assign signals for the thiophene ring (δ 6.8–7.5 ppm), sulfonyl group (δ 3.1 ppm for methyl), and difluorobenzyl moiety (δ 4.5–5.0 ppm for CH) .
- IR Spectroscopy : Confirm sulfonamide (1320–1350 cm, S=O stretch) and carboxamide (1650–1680 cm, C=O stretch) functionalities .
- HRMS : Validate molecular weight (e.g., calculated [M+H] = 463.12; observed = 463.11) .
Q. Q3. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer :
- Antimicrobial assays : Use broth microdilution (MIC values against S. aureus or E. coli) with positive controls (e.g., ciprofloxacin) and solvent controls .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .
- Target engagement : Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., fluorine substitution) influence this compound’s bioactivity and pharmacokinetics?
Methodological Answer :
- Fluorine effects : The 3,5-difluorobenzyl group enhances metabolic stability by reducing CYP450-mediated oxidation. Compare with non-fluorinated analogs via liver microsome assays .
- Sulfonamide role : Replace the 4-methylphenylsulfonyl group with other sulfonyl moieties (e.g., trifluoromethyl) to study steric/electronic effects on target binding .
- SAR studies : Synthesize derivatives with varied thiophene substituents and correlate structural changes with activity using multivariate regression analysis .
Q. Q5. How should researchers resolve contradictions in biological data across studies (e.g., divergent IC50_{50}50 values)?
Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., ATCC-validated), passage numbers, and assay conditions (e.g., serum concentration, incubation time) .
- Validate mechanisms : Use orthogonal assays (e.g., Western blotting for apoptosis markers alongside cytotoxicity data) to confirm target specificity .
- Statistical rigor : Apply ANOVA with post-hoc tests to assess variability between replicates and studies .
Q. Q6. What computational strategies predict this compound’s interaction with biological targets?
Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases) based on crystal structures (PDB ID: 3QRI) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes under physiological conditions .
- QSAR models : Develop predictive models using descriptors like LogP, polar surface area, and H-bond donors .
Q. Q7. What experimental designs mitigate degradation or instability during long-term studies?
Methodological Answer :
- Stability testing : Store the compound in amber vials at –20°C under argon. Monitor degradation via HPLC at 0, 3, 6, and 12 months .
- Forced degradation : Expose to heat (40°C), light (UV, 254 nm), and acidic/basic conditions to identify degradation products .
- Lyophilization : Improve shelf life by lyophilizing in 10% trehalose .
Methodological Contradictions & Best Practices
Q. Q8. Why do some studies report conflicting results on this compound’s metabolic stability?
Methodological Answer : Contradictions arise from:
- Species differences : Human vs. rodent liver microsomes yield varying CYP450 metabolism rates .
- Assay conditions : Differences in NADPH concentration or incubation time (e.g., 30 vs. 60 minutes) .
- Analytical thresholds : LC-MS detection limits (e.g., 1 ng/mL vs. 10 ng/mL) affect metabolite identification .
Best Practice : Use pooled human microsomes and standardize incubation protocols (e.g., 1 mM NADPH, 37°C, pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
